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Compound of Interest

Compound Name: Ethyl 3-isocyanatopropionate

Cat. No.: B1301912 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Ethyl 3-isocyanatopropionate (C₆H₉NO₃), a valuable bifunctional molecule in organic

synthesis. Due to the limited availability of experimentally derived public data, this guide

presents a combination of predicted and characteristic spectroscopic information to facilitate its

identification and use in research and development. The data is presented in a structured

format, accompanied by detailed experimental protocols for acquiring such spectra and a

logical workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for Ethyl 3-
isocyanatopropionate. It is important to note that the NMR and Mass Spectrometry data are

predicted based on computational models and established fragmentation patterns and should

be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
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Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~4.20 Quartet (q) 2H -O-CH₂-CH₃

~3.60 Triplet (t) 2H -CH₂-NCO

~2.65 Triplet (t) 2H -CO-CH₂-CH₂-

~1.28 Triplet (t) 3H -O-CH₂-CH₃

Disclaimer: Data is predicted and should be confirmed experimentally.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) [ppm] Assignment

~171.5 C=O (Ester)

~128.5 -N=C=O (Isocyanate)

~61.0 -O-CH₂-CH₃

~40.0 -CH₂-NCO

~34.0 -CO-CH₂-CH₂-

~14.2 -O-CH₂-CH₃

Disclaimer: Data is predicted and should be confirmed experimentally.

Table 3: Characteristic Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~2270 Strong, Sharp -N=C=O Asymmetric Stretch

~1740 Strong C=O Stretch (Ester)

2980-2850 Medium C-H Stretch (Aliphatic)

1470-1440 Medium C-H Bend (CH₂)

1390-1370 Medium C-H Bend (CH₃)

1250-1150 Strong C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Proposed Fragment Ion Notes

143 [C₆H₉NO₃]⁺ Molecular Ion (M⁺)

115 [M - C₂H₄]⁺ McLafferty rearrangement

98 [M - OCH₂CH₃]⁺ Loss of ethoxy radical

70 [CH₂CH₂NCO]⁺

45 [OCH₂CH₃]⁺

29 [CH₂CH₃]⁺

Disclaimer: Data is predicted and should be confirmed experimentally.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Methodology:

Sample Preparation:

Dissolve approximately 10-20 mg of Ethyl 3-isocyanatopropionate in ~0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

Use a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds.

Collect 16-64 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-240 ppm, pulse angle of 30-45°, acquisition time

of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Collect 1024 or more scans to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).

Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.
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Integrate the peaks in the ¹H spectrum and determine the multiplicities (singlet, doublet,

triplet, etc.).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Neat Liquid):

Place a drop of neat Ethyl 3-isocyanatopropionate onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top to create a thin liquid film.

Instrumentation:

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the salt plate assembly in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and correlate them to the functional groups.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

Prepare a dilute solution of Ethyl 3-isocyanatopropionate in a volatile organic solvent

(e.g., dichloromethane or ethyl acetate).

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Instrumentation:

Use a GC-MS system equipped with an electron ionization (EI) source.

Gas Chromatography (GC) Conditions:

Use a suitable capillary column (e.g., DB-5 or equivalent).

Set a temperature program to ensure separation from any impurities and the solvent. A

typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

Use helium as the carrier gas.

Mass Spectrometry (MS) Conditions:

Set the ionization energy to 70 eV.

Acquire mass spectra over a mass-to-charge (m/z) range of 40-400 amu.

Data Analysis:

Identify the peak corresponding to Ethyl 3-isocyanatopropionate in the total ion

chromatogram (TIC).

Analyze the mass spectrum associated with this peak to identify the molecular ion (M⁺)

and major fragment ions.
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Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages in spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-Isocyanatopropionate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301912#spectroscopic-data-nmr-ir-ms-of-ethyl-3-
isocyanatopropionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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